molecular formula C12H24N2O2S2 B2513672 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane CAS No. 1421523-73-0

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

Cat. No.: B2513672
CAS No.: 1421523-73-0
M. Wt: 292.46
InChI Key: RFACFQAVLAOCTE-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is a heterocyclic compound that contains a thiazepane ring, a piperidine moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazepane intermediate.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylmethyl)phenylmethanamine hydrochloride
  • 4-(Piperidin-1-ylsulfonyl)phenylboronic acid
  • (4-Methyl-piperidin-1-yl)-p-tolyl-methanone

Uniqueness

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane is unique due to its combination of a thiazepane ring with a piperidine moiety and a methylsulfonyl group. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

4-methylsulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S2/c1-18(15,16)14-8-5-9-17-11-12(14)10-13-6-3-2-4-7-13/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFACFQAVLAOCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCSCC1CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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